molecular formula C16H21NO4 B11173041 Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate

Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate

Cat. No.: B11173041
M. Wt: 291.34 g/mol
InChI Key: RCAIGHBEPUYCNV-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with an ethoxybenzoyl group and a methyl ester group.

Preparation Methods

The synthesis of Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its piperidine core is a common motif in many drugs, making it a candidate for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    Methyl piperidine-4-carboxylate: This compound lacks the ethoxybenzoyl group, making it less complex and potentially less active in certain applications.

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a benzyl group instead of an ethoxybenzoyl group, which may result in different reactivity and biological activity.

    Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate: This compound has a more complex structure with additional functional groups, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 1-(2-ethoxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H21NO4/c1-3-21-14-7-5-4-6-13(14)15(18)17-10-8-12(9-11-17)16(19)20-2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

RCAIGHBEPUYCNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC

Origin of Product

United States

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